6-(3-(Hydroxymethyl)phenyl)picolinic acid
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Overview
Description
6-(3-(Hydroxymethyl)phenyl)picolinic acid is a chemical compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol . It belongs to the class of picolinic acids, which are derivatives of pyridinecarboxylic acid. This compound is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety.
Preparation Methods
The synthesis of 6-(3-(Hydroxymethyl)phenyl)picolinic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
6-(3-(Hydroxymethyl)phenyl)picolinic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: Various substitution reactions can occur on the phenyl ring or the picolinic acid moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(3-(Hydroxymethyl)phenyl)picolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-(Hydroxymethyl)phenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. These interactions can alter the structure and function of the proteins, leading to various biological effects . The compound may also participate in pathways related to zinc transport and homeostasis.
Comparison with Similar Compounds
6-(3-(Hydroxymethyl)phenyl)picolinic acid can be compared with other picolinic acid derivatives, such as:
Picolinic acid: A simpler derivative with a single carboxylic acid group.
2-Pyridinecarboxylic acid: Another derivative with different substitution patterns on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-[3-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-9-3-1-4-10(7-9)11-5-2-6-12(14-11)13(16)17/h1-7,15H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZVLVPHBNBAGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=CC=C2)C(=O)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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